Product packaging for 2,22-Dideoxy-3-dehydroecdysone(Cat. No.:)

2,22-Dideoxy-3-dehydroecdysone

Cat. No.: B1264782
M. Wt: 430.6 g/mol
InChI Key: ADJIOBLYKGQIDH-NOVLVJNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,22-Dideoxy-3-dehydroecdysone (Chemical Formula: C27H42O4, Molecular Weight: 430.62 g/mol) is a significant steroid intermediate in the insect hormone biosynthesis pathway . It is scientifically recognized as a metabolic precursor in the biosynthesis of ecdysone and 20-hydroxyecdysone, the primary molting hormones in insects . Its core research value lies in its role as a substrate for the cytochrome P450 enzyme CYP302A1 (Dib, EC 1.14.15.44), which catalyzes its 22-hydroxylation—a critical step in the Black Box region of the ecdysteroidogenic pathway that leads to the production of active molting hormones . This compound is therefore essential for fundamental studies aimed at elucidating the complex metabolic pathways of ecdysteroidogenesis, particularly in genetic and biochemical research using model organisms like the silkworm, Bombyx mori . Furthermore, the broader class of ecdysteroids is of considerable interest in entomology and developmental biology for regulating molting and metamorphosis, and in comparative biochemistry for their effects in both invertebrates and plants (phytoecdysteroids) . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O4 B1264782 2,22-Dideoxy-3-dehydroecdysone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(5R,9R,10R,13R,14S,17R)-14-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C27H42O4/c1-17(7-6-11-24(2,3)30)19-10-14-27(31)21-16-23(29)22-15-18(28)8-12-25(22,4)20(21)9-13-26(19,27)5/h16-17,19-20,22,30-31H,6-15H2,1-5H3/t17-,19-,20+,22+,25-,26-,27-/m1/s1

InChI Key

ADJIOBLYKGQIDH-NOVLVJNXSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C)O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(=O)C4)C)C)O

Origin of Product

United States

Biosynthesis of 2,22 Dideoxy 3 Dehydroecdysone

Cellular and Tissue Localization of 2,22-Dideoxy-3-dehydroecdysone Biosynthesis

The synthesis of ecdysteroids, and by extension this compound, is not confined to a single location but is instead distributed across various specialized tissues, with the primary site of production often changing with the developmental stage of the arthropod.

Prothoracic Glands (Ring Glands) in Insect Larvae

During the larval stages of insects, the prothoracic glands (PGs), which are part of a complex called the ring gland in some species like Drosophila melanogaster, are the principal organs for ecdysteroidogenesis. plos.org These glands are stimulated by the prothoracicotropic hormone (PTTH) to synthesize and secrete ecdysone (B1671078). nih.govfrontiersin.org The biosynthesis of ecdysone from cholesterol involves a series of hydroxylation steps, with this compound being a key intermediate in this pathway. The enzymes responsible for these conversions are predominantly located within the prothoracic gland cells. nih.gov The periodic surges in ecdysteroid production from the PGs are essential for initiating the molting process. nih.gov

Gonadal Tissues (Ovaries and Testes) in Adult Arthropods

In many adult insects, the prothoracic glands degenerate, and the gonads—both ovaries and testes—take over as a primary site of ecdysteroid synthesis. nih.govresearchgate.net The ovaries, in particular, are a significant source of ecdysteroids in adult females of numerous insect groups. researchgate.net These ovarian ecdysteroids are crucial for regulating reproductive processes such as vitellogenesis (yolk protein synthesis) and oogenesis (egg development). plos.org Evidence suggests that the same fundamental biosynthetic machinery present in the larval prothoracic glands is also active in the adult gonads. researchgate.net While the gonads are a primary source in insects, in other arthropods, the evidence for gonadal ecdysteroid production is less definitive, with tissues like the Y-organ or integument playing a more prominent role in adults. nih.govnih.gov

Y-Organs in Crustacean Ecdysteroidogenesis

In crustaceans, the Y-organs are the homologous structures to the insect prothoracic glands and are the primary sites of ecdysteroid synthesis. nih.govnih.gov These glands produce and secrete ecdysteroids, which regulate the molting cycle. The activity of the Y-organs is negatively regulated by the molt-inhibiting hormone (MIH), a neuropeptide produced in the eyestalks. nih.govoup.com When MIH levels decrease, the Y-organs are stimulated to produce ecdysteroids. Studies on crustaceans like Penaeus vannamei have shown that the Y-organs secrete multiple ecdysteroids, with 3-dehydroecdysone (B1239484) often being a major product. tandfonline.com This indicates that the upstream intermediate, this compound, is actively synthesized within these glands.

Embryonic Epidermal Contributions

During embryonic development, before the formation and full function of the prothoracic glands, ecdysteroids are still required for proper morphogenesis. nih.gov Research in Drosophila melanogaster has revealed that the embryonic epidermis can be a site of ecdysteroid biosynthesis. nih.govresearchgate.net The expression of genes encoding key ecdysteroidogenic enzymes is observed in the epidermis during specific embryonic stages, coinciding with surges in ecdysteroid titers. researchgate.net Additionally, maternal ecdysteroids, often in conjugated forms, are deposited into the eggs and can be activated during embryogenesis to regulate early developmental events. nih.govbioone.orgijbs.com This suggests a dual source of ecdysteroids during embryonic life: de novo synthesis in tissues like the epidermis and the mobilization of maternal stores.

Molecular Regulation of Biosynthetic Enzymes Involved in this compound Production

The synthesis of this compound is dependent on the activity of a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily. The production of these enzymes is tightly controlled at the molecular level, particularly through the regulation of their gene expression.

Gene Expression Profiles of Relevant P450 Enzymes (e.g., phm)

A group of P450 enzymes, collectively known as the Halloween genes, are essential for the terminal steps of ecdysone biosynthesis. One of these, phantom (phm), encodes the 25-hydroxylase (CYP306A1), a critical enzyme in the pathway leading to this compound. nih.gov

The expression of phm is highly specific to ecdysteroidogenic tissues and is temporally regulated to coincide with the periods of hormone production. In larval Drosophila and Bombyx mori, phm expression is strongly localized to the prothoracic gland cells. nih.govmdpi.com The expression levels within these glands fluctuate dramatically during larval development, peaking just before each molt in correlation with the ecdysteroid titer. nih.gov In adult female Drosophila, phm expression is also found in the ovaries, consistent with their role in adult ecdysteroidogenesis. nih.govplos.org

Transcriptional Control Mechanisms and Associated Factors (e.g., FTZ-F1)

The biosynthesis of ecdysteroids, including the precursor this compound, is a tightly regulated process, primarily controlled at the level of gene transcription. nih.gov The expression levels of the ecdysteroidogenic enzyme genes, collectively known as the Halloween genes, show a strong correlation with the fluctuating titers of ecdysteroids, highlighting the critical role of the transcriptional regulatory network. nih.govnih.govfrontiersin.org This intricate network involves a variety of transcription factors (TFs) that ensure the precise spatial and temporal expression of the Halloween genes within the prothoracic gland (PG), the primary site of ecdysone synthesis during larval development. nih.govoup.comscienceopen.com

A complex interplay of multiple transcription factors governs the expression of the genes responsible for converting cholesterol into the final active hormone. frontiersin.org To date, at least twenty different types of transcription factors have been identified as regulators of ecdysteroidogenesis. frontiersin.org These factors can act as activators or repressors, often working in cooperative or antagonistic pairs to fine-tune the production of ecdysteroids.

Key transcription factors involved in this regulatory cascade include nuclear receptors and zinc-finger proteins. For instance, the nuclear receptors Ventral Veins Lacking (Vvl) and Knirps (Kni) are known to directly regulate the expression of the Halloween genes phantom (phm) and disembodied (dib). plos.org Similarly, a trio of zinc-finger TFs—Séance (Séan), Ouija board (Ouib), and Molting defective (Mld)—work together to control the transcription of neverland (nvd) and spookier (spok), which encode enzymes acting early in the biosynthetic pathway. oup.comscienceopen.com

Feedback loops are also integral to this control system. The Ecdysone receptor (EcR) itself participates in both positive and negative feedback regulation. nih.gov During larval stages, reduced signaling through EcR leads to decreased expression of Halloween genes. nih.gov Conversely, the nuclear receptor DHR4 acts as a negative regulator; its suppression in the prothoracic gland results in higher ecdysteroid levels. nih.gov

Fushi Tarazu Factor 1 (FTZ-F1)

A central and highly conserved regulator in this process is the nuclear receptor Fushi Tarazu Factor 1 (FTZ-F1). nih.govcore.ac.uk FTZ-F1 is a key competence factor in the ecdysone signaling cascade, expressed just before developmental transitions when ecdysteroid titers are low. core.ac.uk In Drosophila melanogaster, the FTZ-F1 gene produces two isoforms, αFTZ-F1 and βFTZ-F1, through alternative transcription and splicing, each with distinct developmental roles. mdpi.com The βFTZ-F1 isoform is particularly critical for post-embryonic development and plays a direct role in initiating ecdysteroid production. core.ac.uk

FTZ-F1 directly influences the transcription of several Halloween genes. sdbonline.org Specifically, it is known to regulate the expression of the gene disembodied (dib), which encodes the 22-hydroxylase enzyme. nih.gov This enzyme is directly responsible for the metabolism of this compound, catalyzing its conversion to 2-deoxy-3-dehydroecdysone. researchgate.netresearchgate.netmdpi.com Therefore, the transcriptional control of dib by FTZ-F1 is a crucial step in regulating the flux through the terminal stages of the ecdysone biosynthetic pathway. Research also indicates that FTZ-F1 regulates the expression of shade, another Halloween gene. sdbonline.org The regulatory activity of FTZ-F1 itself can be influenced by post-translational modifications, such as acetylation, which adds another layer of control to steroid hormone biosynthesis. sdbonline.org

The table below summarizes key transcription factors and the specific Halloween genes they regulate, illustrating the complexity of the transcriptional network controlling ecdysteroid biosynthesis.

Table 1: Transcriptional Factors Regulating Halloween Genes

Transcription FactorFactor TypeTarget Gene(s)Regulatory RoleReference(s)
FTZ-F1 (β-isoform)Nuclear Receptordisembodied (dib), shadow (sad), shadeActivation nih.govcore.ac.uksdbonline.org
Ventral veins lacking (Vvl)POU-domain TFphantom (phm), disembodied (dib)Activation plos.org
Knirps (Kni)Nuclear Receptorphantom (phm), disembodied (dib)Activation plos.org
Molting defective (Mld)ZAD-C2H2 Zinc Fingerneverland (nvd), spookier (spok)Co-activation (with Séan/Ouib) oup.comscienceopen.com
Séance (Séan)ZAD-C2H2 Zinc Fingerneverland (nvd)Co-activation (with Mld) oup.comscienceopen.com
Ouija board (Ouib)ZAD-C2H2 Zinc Fingerspookier (spok)Co-activation (with Mld) oup.comscienceopen.com
Ecdysone Receptor (EcR)Nuclear ReceptorHalloween genesFeedback Regulation nih.gov
Broad (Br)BTB/POZ Zinc FingerHalloween genesPositive/Negative Feedback nih.gov
DHR4Nuclear ReceptorHalloween genesNegative Regulation nih.gov

Metabolic Transformation of 2,22 Dideoxy 3 Dehydroecdysone

Enzymatic Hydroxylations and Subsequent Steps in Ecdysone (B1671078) Formation

The conversion of 2,22-dideoxy-3-dehydroecdysone to ecdysone is characterized by a sequence of hydroxylation events catalyzed by specific cytochrome P450 (CYP) enzymes. These enzymes are crucial for introducing hydroxyl groups at specific carbon atoms on the steroid nucleus, a process essential for hormonal activity.

The initial and rate-limiting step in the terminal hydroxylation sequence is the hydroxylation at the C-22 position. This reaction is catalyzed by a mitochondrial cytochrome P450 enzyme known as 22-hydroxylase, encoded by the disembodied (dib) gene (CYP302A1). researchgate.netresearchgate.net This enzymatic action converts this compound into 2-deoxy-3-dehydroecdysone. The identification of the dib gene product as the C22-monooxygenase was a significant advancement in understanding the ecdysteroid biosynthetic pathway, achieved through a combination of molecular genetics and biochemical studies in Drosophila melanogaster. pnas.org

Following the C-22 hydroxylation, the ecdysone biosynthetic pathway continues with further hydroxylations at the C-2 and C-20 positions to ultimately form 20-hydroxyecdysone (B1671079). researchgate.netnih.gov

C-2 Hydroxylation: The hydroxylation at the C-2 position is another critical step, and studies in various organisms, including the locust Schistocerca gregaria and the plant Ajuga reptans, have shown that this reaction proceeds with retention of configuration. nih.govportlandpress.com This step is catalyzed by the enzyme C2-monooxygenase, the product of the shadow (sad) gene (CYP315A1). researchgate.netpnas.org The conversion of 2-deoxyecdysone (B1253580) to ecdysone demonstrates this 2-hydroxylase activity. nih.gov

C-20 Hydroxylation: The final step in the formation of the active molting hormone is the hydroxylation of ecdysone at the C-20 position to produce 20-hydroxyecdysone. This reaction is mediated by the P450 enzyme ecdysone 20-monooxygenase, encoded by the shade (shd) gene (CYP314A1). researchgate.netpnas.org This conversion of ecdysone to its more active form, 20-hydroxyecdysone, occurs in peripheral tissues. researchgate.net

Hydroxylation StepSubstrateEnzyme (Gene)Product
C-22 HydroxylationThis compound22-Hydroxylase (CYP302A1/Disembodied/Dib)2-Deoxy-3-dehydroecdysone
C-2 Hydroxylation2-DeoxyecdysoneC2-Monooxygenase (CYP315A1/Shadow/Sad)Ecdysone
C-20 HydroxylationEcdysoneEcdysone 20-Monooxygenase (CYP314A1/Shade/Shd)20-Hydroxyecdysone

Alternative Metabolic Fates and Branching Pathways

The metabolic pathway of this compound is not exclusively directed towards the production of 20-hydroxyecdysone. Alternative routes and branching pathways exist, leading to the formation of other ecdysteroids or conjugated forms for inactivation and storage. nih.govrsc.org

An alternative metabolic fate for this compound involves its conversion to 2,22-dideoxyecdysone. Research has demonstrated the transformation of 2,22-dideoxyecdysone into 22-deoxyecdysone, indicating a pathway involving 2-hydroxylation. nih.gov This suggests that this compound can be reduced at the C-3 position to form 2,22-dideoxyecdysone, which can then re-enter the main biosynthetic pathway.

Ecdysteroids can undergo conjugation reactions as a means of inactivation or to form storage forms that can be reactivated when needed. These reactions typically involve the addition of polar groups, such as phosphates or fatty acyl esters. nih.gov

Phosphorylation: In insects, a major pathway for the phase II metabolism of ecdysteroids is the formation of phosphate (B84403) esters. nih.gov This reversible process is controlled by ecdysteroid 22-kinase and ecdysteroid-phosphate phosphatase. Ecdysteroid phosphates can serve as precursors for the formation of biologically active hormones. nih.gov

Fatty Acyl Esterification: Ecdysteroids can also be conjugated with fatty acids to form fatty acyl esters. This process increases the lipophilicity of the molecule, potentially facilitating its storage in tissues.

Conjugation ReactionConjugating MoietyPurpose
PhosphorylationPhosphate groupInactivation, Storage, Precursor for active hormone
Fatty Acyl EsterificationFatty acidInactivation, Storage

Tissue-Specific Metabolism and Inactivation Mechanisms

The metabolism of ecdysteroids, including their precursors, exhibits tissue specificity. taylorfrancis.com The biosynthesis of ecdysone primarily occurs in the prothoracic gland in larval insects and in the ovaries of adult females. nih.gov The subsequent conversion of ecdysone to the active 20-hydroxyecdysone takes place in peripheral tissues such as the fat body, Malpighian tubules, and gut. nih.gov

Inactivation of ecdysteroids is also a tissue-specific process. For instance, the formation of 3-dehydro compounds from 3β-hydroxyecdysteroids is a reversible process, and the direction of the reaction can be influenced by the in vivo conditions of a specific tissue. taylorfrancis.com Furthermore, the formation of ecdysonoic acids represents a significant inactivation pathway in various tissues. taylorfrancis.com The expression of the enzymes responsible for these metabolic and inactivation steps is tightly regulated, ensuring precise control over the levels of active hormone during development. nih.gov

Ovarian Metabolism of Ecdysteroid Precursors and Conjugates

In the ovaries of certain insects, a dynamic interplay of enzymes facilitates the synthesis and modification of ecdysteroid precursors. While direct metabolic studies on exogenously supplied this compound are not extensively detailed in the available literature, its position as a known intermediate in the ecdysteroidogenic pathway provides a clear indication of its metabolic fate within ovarian tissues. nih.gov

The biosynthesis of ecdysteroids commences from cholesterol, which undergoes a series of reactions to form key intermediates. One such precursor, 5β-diketol, is subjected to hydroxylation at the C-25 position by the microsomal cytochrome P450 enzyme, 25-hydroxylase (CYP306A1), to yield this compound. nih.gov This compound then serves as a substrate for subsequent hydroxylation steps. The mitochondrial P450 enzyme, 22-hydroxylase (CYP302A1), acts upon this compound to introduce a hydroxyl group at the C-22 position, thereby forming 2-deoxy-3-dehydroecdysone. nih.gov Following this, another mitochondrial P450 enzyme, 2-hydroxylase (CYP315A1), hydroxylates 2-deoxy-3-dehydroecdysone at the C-2 position, leading to the formation of 3-dehydroecdysone (B1239484). nih.gov

Furthermore, ovarian tissues are known to possess ecdysone oxidase activity. In the mature ovaries of the silkworm, Bombyx mori, ecdysone oxidase is highly expressed and localized in the cytoplasm around the yolk granules of the oocyte. nih.gov This enzyme catalyzes the conversion of 3β-hydroxyecdysteroids, such as ecdysone, into their 3-dehydro counterparts. nih.govnih.gov This suggests a potential for a reversible reaction within the ovary, where 3-dehydroecdysteroids can be generated from ecdysone.

The presence of a 3β-reductase within the gonads of some insects is also suggested, which could convert 3-dehydroecdysteroids back to their 3β-hydroxy forms. nih.gov This enzymatic activity, coupled with the biosynthetic steps, highlights the complex regulation of ecdysteroid metabolism within the ovary. Ecdysteroids and their precursors can also be stored in the oocytes as conjugates, ensuring their availability for embryonic development. nih.gov

Table 1: Ovarian Metabolism of this compound and Related Precursors

Precursor Enzyme Product Cellular Location
5β-diketol 25-hydroxylase (CYP306A1) This compound Microsomes
This compound 22-hydroxylase (CYP302A1) 2-Deoxy-3-dehydroecdysone Mitochondria
2-Deoxy-3-dehydroecdysone 2-hydroxylase (CYP315A1) 3-Dehydroecdysone Mitochondria
Ecdysone Ecdysone Oxidase 3-Dehydroecdysone Cytoplasm
3-Dehydroecdysone 3-dehydroecdysone 3β-reductase Ecdysone Cytosol

Hemolymph and Peripheral Tissue Metabolic Processing

Once ecdysteroid precursors are released from the steroidogenic tissues into the hemolymph, they undergo further metabolic conversions to yield the active molting hormone, 20-hydroxyecdysone, and subsequently, inactivation products. For 3-oxo-ecdysteroids like this compound, a key metabolic step in the hemolymph is the reduction of the 3-oxo group.

In Lepidoptera, a soluble enzyme present in the hemolymph, 3-dehydroecdysone 3β-reductase, plays a crucial role in this process. nih.govnih.gov This enzyme specifically converts 3-dehydroecdysone into ecdysone, which possesses a 3β-hydroxyl group. nih.govnih.gov It is highly probable that this compound, upon entering the hemolymph, would also be a substrate for this reductase, leading to the formation of 2,22-dideoxyecdysone. This is supported by the fact that the enzyme acts on the 3-oxo group, a feature present in the compound of interest.

The 3-dehydroecdysone 3β-reductase requires NADPH or NADH as a cofactor for its activity. nih.gov Following the reduction in the hemolymph, the resulting 2,22-dideoxyecdysone would then likely be taken up by peripheral tissues for subsequent hydroxylations at the C-22 and C-2 positions to form ecdysone, which is then converted to the active hormone 20-hydroxyecdysone.

In addition to the 3β-reductase, peripheral tissues such as the gut may contain other reductases. For instance, a 3α-reductase has been identified in the gut of Pieris brassicae, which can convert 3-dehydroecdysteroids into 3α-hydroxyecdysteroids, representing an inactivation pathway. nih.gov Therefore, the metabolic fate of this compound in the hemolymph and peripheral tissues is a critical determinant of whether it will be channeled towards the production of active hormones or directed towards inactivation and excretion.

Table 2: Hemolymph and Peripheral Tissue Metabolism of 3-Dehydro-Ecdysteroids

Substrate Enzyme Product Tissue
3-Dehydroecdysone 3-dehydroecdysone 3β-reductase Ecdysone Hemolymph
3-Dehydroecdysteroids 3-dehydroecdysone 3α-reductase 3α-hydroxyecdysteroids (3-epiecdysteroids) Gut

Biological Significance and Functional Implications of 2,22 Dideoxy 3 Dehydroecdysone

Fundamental Role as a Precursor in Arthropod Ecdysteroid Synthesis

2,22-Dideoxy-3-dehydroecdysone is a crucial intermediate in the biosynthetic pathway of ecdysteroids, the primary steroid hormones in arthropods that govern molting, metamorphosis, and reproduction. cabidigitallibrary.org While not biologically active itself, its formation and subsequent conversion are essential steps in the production of the active hormone, 20-hydroxyecdysone (B1671079). The synthesis of ecdysteroids is a complex, multi-step process that begins with cholesterol and involves a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes, often referred to as the "Halloween genes".

Research has demonstrated the conversion of earlier precursors into 3-dehydroecdysteroids in various arthropods. For instance, in the prothoracic glands of the locust, Locusta migratoria, tritiated 3-dehydroketodiol is converted into a series of 3-dehydroecdysteroids, ultimately leading to 3-dehydroecdysone (B1239484). nih.gov Similarly, in vitro studies with dissociated Y-organ cells from the shore crab, Carcinus maenas, have shown the formation of 3-dehydroecdysone from precursors like 5β-ketodiol (2,22,25-trideoxyecdysone), 2,22-deoxyecdysone, and 2-deoxyecdysone (B1253580). nih.gov These findings underscore the position of 3-oxo-ecdysteroids as key intermediates in the ecdysteroidogenic pathway.

The pathway can branch, leading to the synthesis of both ecdysone (B1671078) and 3-dehydroecdysone. researchgate.net The conversion of 5β-diketol to 5β-ketodiol is facilitated by 3-dehydroecdysteroid-3β-reductase, indicating a pivotal enzymatic step in determining the subsequent products in the biosynthetic chain. researchgate.net The presence and activity of specific enzymes, such as 3β-hydroxysteroid dehydrogenase, which is involved in the interconversion between 3-oxo and 3β-hydroxy compounds, further highlights the intricate regulation of this pathway. nih.gov

Precursor CompoundConverted ToOrganism/Tissue Studied
3-dehydroketodiol3-dehydroecdysoneLocusta migratoria (Prothoracic glands)
5β-ketodiol (2,22,25-trideoxyecdysone)3-dehydroecdysoneCarcinus maenas (Y-organ cells)
2,22-deoxyecdysone3-dehydroecdysoneCarcinus maenas (Y-organ cells)
2-deoxyecdysone3-dehydroecdysoneCarcinus maenas (Y-organ cells)
5β-diketol3-dehydroecdysone and EcdysoneOrconectes limosus (Y-organs)

Contribution to Overall Ecdysteroid Titer Regulation and Homeostasis

The regulation of ecdysteroid titers is critical for the proper timing and coordination of developmental events in arthropods. researchgate.net Both the rise and fall of active hormone levels are crucial for processes like molting and metamorphosis. researchgate.net this compound, as a precursor, plays a significant role in this regulation by being part of a pool of intermediates that can be rapidly converted to active hormones when needed.

In some insects, such as many lepidopteran species, large amounts of 3-dehydroecdysone (3DE) are stored in the prothoracic glands during immature stages. nih.gov This stored 3DE can be quickly released and reduced to ecdysone, allowing for a rapid increase in the active hormone titer to initiate molting. nih.gov This mechanism suggests that the synthesis and storage of 3-dehydro-intermediates like this compound are key strategies for maintaining ecdysteroid homeostasis and enabling swift physiological responses.

Furthermore, the interconversion between ecdysone and 3-dehydroecdysone, catalyzed by ecdysone oxidase and 3-dehydroecdysone-3β-reductase respectively, provides a mechanism for fine-tuning the levels of active ecdysteroids. nih.gov This reversible reaction implies that 3-dehydro-intermediates serve as a reservoir that can be drawn upon to synthesize active ecdysone, thereby contributing to the precise regulation of hormone levels required for developmental processes. nih.gov

Indirect Involvement in Ecdysteroid Signaling Pathways through Downstream Active Hormones

This compound does not directly interact with the ecdysone receptor (EcR) to initiate gene expression. Instead, its significance lies in its role as a precursor to the hormonally active ecdysteroids, primarily 20-hydroxyecdysone (20E), which is the main ligand for the EcR. The binding of 20E to the EcR, which forms a heterodimer with Ultraspiracle (USP), triggers a cascade of gene expression that orchestrates developmental events. researchgate.net

The ecdysteroid signaling pathway involves the activation of a hierarchy of transcription factors. researchgate.net Upon hormone binding, the EcR/USP complex activates early-response genes, which in turn regulate the expression of late-response genes responsible for the cellular and physiological changes associated with molting and metamorphosis. researchgate.net Therefore, the synthesis of this compound is an essential upstream event that enables the production of the active hormone necessary to initiate this entire signaling cascade.

The temporal and spatial expression of the enzymes involved in the conversion of precursors like this compound to 20E is tightly regulated, ensuring that the active hormone is available at the right time and in the right tissues to activate the signaling pathway appropriately. nih.gov

Physiological Effects Mediated by Hormonally Active Downstream Ecdysteroids (e.g., Molting, Reproduction)

The conversion of this compound to hormonally active ecdysteroids like 20-hydroxyecdysone is fundamental for a wide range of physiological processes in arthropods. These processes are the ultimate manifestation of the ecdysteroid signaling pathway initiated by the active hormones.

Molting: Molting, or ecdysis, is a hallmark of arthropod development and is strictly controlled by pulses of ecdysteroids. cabidigitallibrary.org A peak in the ecdysteroid titer triggers the apolysis phase, where the old cuticle separates from the epidermis, and the synthesis of a new cuticle begins. A subsequent decline in the hormone level is necessary for the ecdysis behavior, the shedding of the old cuticle. nih.gov Disruptions in the ecdysteroid titer, such as sustained high levels, can lead to molting defects and mortality. nih.gov

Reproduction: Ecdysteroids are also essential for reproductive processes in many insects. nih.gov They are involved in various aspects of oogenesis, including the regulation of vitellogenesis (yolk protein synthesis) and the maturation of ovarian follicles. researchgate.neth1.co In some species, maternally derived ecdysteroids are deposited into the eggs and play crucial roles in early embryonic development. nih.gov

The diverse physiological effects of ecdysteroids highlight the critical importance of the biosynthetic pathway that produces them. As an integral intermediate in this pathway, this compound is indispensable for the normal growth, development, and reproduction of arthropods.

Downstream Active HormoneKey Physiological Processes Mediated
20-HydroxyecdysoneMolting, Metamorphosis, Reproduction (Oogenesis, Vitellogenesis)
EcdysonePrecursor to 20-Hydroxyecdysone, involved in various developmental processes

Analytical and Methodological Approaches for Studying 2,22 Dideoxy 3 Dehydroecdysone

Chromatographic Separation Techniques (High-Performance Liquid Chromatography, Thin-Layer Chromatography)

The separation and purification of 2,22-Dideoxy-3-dehydroecdysone from complex biological matrices rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental tools in this process. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of ecdysteroids due to its high resolution and the ability to analyze a wide range of polarities in a single run without prior derivatization. tandfonline.com For compounds like this compound, reversed-phase HPLC is commonly used, often with a C18 column. i-scholar.inresearchgate.net The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, sometimes with the addition of formic acid to improve peak shape. i-scholar.inresearchgate.net In studies of ecdysteroid biosynthesis, HPLC is essential for separating various intermediates, including the dehydro- (B1235302) forms. For instance, HPLC analysis has been used to separate and identify metabolites formed from radiolabeled precursors, allowing researchers to trace the conversion steps leading to and from compounds like this compound. uga.eduijbs.com

Thin-Layer Chromatography (TLC): TLC serves as a simpler, faster, and more cost-effective method for the preliminary analysis and separation of ecdysteroids. researchgate.nettandfonline.com It is particularly useful for monitoring the progress of reactions and for the initial fractionation of extracts. taylorfrancis.com Both normal-phase and reversed-phase TLC plates can be used for separating ecdysteroids. researchgate.net For normal-phase TLC, a common developing solvent is a mixture of chloroform (B151607) and ethanol. waters.com Detection of spots on the TLC plate can be achieved through various methods, including UV fluorescence quenching and specific spray reagents like vanillin-sulfuric acid, which produces characteristic colors with different ecdysteroids. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC and has been successfully applied to the analysis of ecdysteroid-containing plant extracts. waters.com

Interactive Table: Chromatographic Conditions for Ecdysteroid Analysis
TechniqueStationary PhaseMobile Phase/Solvent SystemDetectionApplication NoteReference
HPLC Reversed-Phase (C18)Acetonitrile/Water GradientUV Absorbance (e.g., 254 nm)Widely used for quantitative analysis and purification of ecdysteroids from biological samples. tandfonline.comijbs.com researchgate.netijbs.com
HPTLC Silica GelChloroform:Ethanol (4:1 v/v)UV Fluorescence, DESI/MS ImagingEffective for screening plant extracts and separating isomeric ecdysteroids. waters.com waters.com
TLC Silica GelChloroform-Ethanol, Chloroform-Methanol-BenzeneVanillin-Sulfuric Acid SprayUsed for qualitative analysis and monitoring seasonal variations of ecdysteroids in plants. researchgate.net researchgate.net

Radiotracer Studies with Labeled Precursors and Intermediates

Radiotracer studies have been indispensable in elucidating the biosynthetic pathway of ecdysteroids, including the role of this compound. These studies involve the administration of radiolabeled precursors to biological systems, such as insect tissues or plant calli, and tracking the label through subsequent metabolic transformations.

In the context of ecdysteroid biosynthesis, tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled compounds are often used. For example, [³H]5β-ketodiol (2,22,25-trideoxyecdysone) has been used as a precursor to investigate the final hydroxylation steps in ecdysone (B1671078) biosynthesis in various insects. bioone.orgresearchgate.net When such precursors are incubated with prothoracic glands or ovaries, the resulting radiolabeled metabolites can be separated by HPLC and identified. bioone.orguga.edu

Studies have shown the conversion of labeled 3-dehydro-2,22,25-trideoxyecdysone by 3α- and 3β-reduction processes. nih.gov The analysis of metabolites from labeled precursors like [³H]2,22-dideoxyecdysone helps to determine the sequence of enzymatic reactions. For instance, the lack of conversion of [³H]22dE by cells expressing the C22-hydroxylase (coded by the dib gene) provided evidence about the substrate specificity of this enzyme. pnas.org These experiments have been critical in establishing that certain intermediates, including dehydro-compounds, are part of the main biosynthetic route in some species or under specific developmental conditions. eje.czuga.edu

Immunochemical Assays (Radioimmunoassay, Enzyme Immunoassay) for Ecdysteroid Detection

Radioimmunoassay (RIA): RIA was one of the first methods used for the sensitive quantification of ecdysteroids in small biological samples. nih.gov The technique is based on the competition between a radiolabeled ecdysteroid and the unlabeled ecdysteroids in the sample for binding to a limited amount of specific antibody.

Interactive Table: Comparison of Immunochemical Assays for Ecdysteroids
Assay TypeLabelPrincipleAdvantagesDisadvantagesReference
Radioimmunoassay (RIA) Radioisotope (e.g., ¹²⁵I)Competitive binding between labeled and unlabeled antigen for antibody.High sensitivity.Requires handling of radioactive materials, shorter shelf-life of tracer. nih.govnih.gov
Enzyme Immunoassay (EIA/ELISA) Enzyme (e.g., Acetylcholinesterase, Peroxidase)Competitive binding, with signal generated by enzyme-substrate reaction.High sensitivity, no radioactive waste, longer tracer stability, less demanding technically. cabidigitallibrary.orgresearchgate.netPotential for enzyme tracer to affect antibody binding. nih.gov nih.govcabidigitallibrary.orgresearchgate.netbrown.edu

Molecular and Biochemical Characterization of Biosynthetic Enzymes

Understanding the formation and conversion of this compound requires the characterization of the enzymes involved in the ecdysteroid biosynthetic pathway. This is achieved through a combination of molecular and biochemical approaches. The genes encoding these enzymes are collectively known as the "Halloween genes." frontiersin.orgnih.gov

Gene Cloning and Heterologous Expression/Transfection Experiments

The identification of genes encoding ecdysteroid biosynthetic enzymes has been a significant breakthrough. frontiersin.orgnih.gov Gene cloning techniques, often starting from genetic mutants with developmental defects, have allowed for the isolation of cDNAs for these enzymes. frontiersin.orgresearchgate.net

Once a gene is cloned, its function can be verified through heterologous expression. This involves introducing the gene's cDNA into a host system that does not normally produce ecdysteroids, such as Drosophila S2 cells or yeast. pnas.orgnormalesup.org The transfected cells are then incubated with a putative substrate, often a radiolabeled precursor. The conversion of the substrate to a product, which is then identified by techniques like HPLC, confirms the enzymatic function of the cloned gene. pnas.orgnormalesup.org For example, this approach was used to demonstrate that the disembodied (dib) and shadow (sad) genes encode the C22- and C2-hydroxylases, respectively. pnas.org This method is crucial for determining which enzyme might act upon or produce this compound.

In vitro Enzyme Activity Assays and Substrate Specificity Determination

In vitro enzyme assays are essential for characterizing the biochemical properties of the biosynthetic enzymes, including their substrate specificity and kinetic parameters. These assays can be performed using protein extracts from the heterologous expression systems mentioned above or from insect tissues known to be active in ecdysteroid synthesis, such as the prothoracic gland. tandfonline.compnas.org

In these assays, the enzyme preparation is incubated with a potential substrate, which can include this compound or its precursors. The reaction products are then analyzed, typically by HPLC. pnas.org Such experiments have been critical in determining the preferred sequence of hydroxylation steps in the ecdysteroid pathway. For instance, studies using transfected S2 cells showed that 22-deoxyecdysone (the 2-hydroxylated product of 2,22-dideoxyecdysone) is not a substrate for the C22-hydroxylase (Dib), indicating a specific order in the terminal hydroxylation steps. pnas.org Determining the ability of various enzymes to metabolize 3-dehydro intermediates is key to understanding the exact position of compounds like this compound within the biosynthetic network. nih.gov

Interactive Table: Key Enzymes in the Ecdysteroid Biosynthetic Pathway
Gene NameEnzyme NameFunctionExperimental ApproachReference
dib Disembodied (CYP302A1)C22-hydroxylaseGene cloning, heterologous expression in S2 cells, in vitro assay with labeled precursors. pnas.org
sad Shadow (CYP315A1)C2-hydroxylaseGene cloning, heterologous expression in S2 cells, in vitro assay with labeled precursors. pnas.org
phm Phantom (CYP306A1)C25-hydroxylaseGene cloning, heterologous expression, in vitro assays. frontiersin.orgnormalesup.org
shd Shade (CYP314A1)C20-hydroxylase (Ecdysone 20-monooxygenase)Gene cloning, heterologous expression, RNAi, enzymatic assays. plos.org
nobo Noppera-boSteroid double-bond isomerase activity implicated in cholesterol metabolism.Gene cloning, in vitro biochemical analysis, inhibitor screening. mdpi.comnih.gov

Comparative Biochemistry and Phylogeny of 2,22 Dideoxy 3 Dehydroecdysone

Distribution Across Arthropod Subphyla and Classes (Insects, Crustaceans, Myriapods, Chelicerata)

Ecdysteroids are crucial for regulating growth, development, and reproduction in all arthropods. nih.gov The biosynthetic and signaling pathways for these hormones are believed to have been present in the last common ancestor of all arthropods. nih.govsemanticscholar.org While the end product is often the highly active 20-hydroxyecdysone (B1671079) (20E), the specific intermediates can vary. 2,22-Dideoxy-3-dehydroecdysone is recognized as a precursor in the generalized ecdysteroid biosynthesis pathway. nih.gov Its presence, even if transient, is implied in any arthropod utilizing this pathway.

Homologs of the primary ecdysteroid synthesis genes, known as the Halloween genes, have been identified across the major arthropod subphyla, suggesting a shared capacity to produce the necessary precursors. researchgate.netnih.gov

Insects (Hexapoda): The ecdysteroid pathway is most thoroughly studied in insects. This compound is an intermediate in the pathway leading to ecdysone (B1671078). nih.gov

Crustaceans: Crustaceans also utilize ecdysteroids to control molting. Their primary synthesis site is the Y-organ, which produces and secretes a variety of ecdysteroids derived from cholesterol. researchgate.net The fundamental pathway is conserved, indicating the processing of intermediates like this compound. nih.govnih.gov

Myriapods (Centipedes and Millipedes): Studies on myriapods, such as the centipede Lithobius forficatus, show that their gonads can convert ecdysteroid precursors into ecdysone, confirming the existence of the terminal hydroxylation steps. nih.gov This implies the upstream presence of the necessary intermediates. Gene homolog analysis further supports the existence of the hormonal system in myriapods. nih.gov

Chelicerates (Mites, Ticks, Spiders): Chelicerates also possess the genetic toolkit for ecdysteroid biosynthesis. nih.govnih.gov However, a notable variation is that many chelicerates use ponasterone A as their primary molting hormone, which differs from the 20-hydroxyecdysone common in pancrustaceans (insects and crustaceans). nih.govsemanticscholar.org This divergence occurs late in the pathway, after the formation of the core ecdysteroid structure, and thus the pathway would still involve early precursors like this compound.

Arthropod Subphylum/ClassPresence of Ecdysteroid PathwayKey Ecdysteroidogenic TissuePrimary Active EcdysteroidNotes
Insects (Hexapoda)ConfirmedProthoracic Gland, Gonads20-HydroxyecdysonePathway is well-characterized.
CrustaceansConfirmedY-organ20-Hydroxyecdysone, Ponasterone ACan secrete a diversity of ecdysteroids. researchgate.net
MyriapodsConfirmedGonads, Lymphatic strandsEcdysone, 20-HydroxyecdysoneEvidence from in vitro conversion studies. nih.gov
ChelicerataConfirmedIntegument (in ticks)Ponasterone AGain of 'Phantom' gene differentiates pathway. nih.gov

Comparative Analysis of Ecdysteroid Biosynthesis Pathways Across Arthropod Lineages

The conversion of the precursor 5β-diketol to ecdysone involves sequential hydroxylations at positions C-25, C-22, and C-2. The exact order of these hydroxylations can vary, leading to different intermediate profiles in different species.

A generalized pathway involves two potential routes from the intermediate 5β-diketol:

The "3-Dehydro" Route: 5β-diketol is hydroxylated at C-25 by the enzyme Phantom (CYP306A1) to produce This compound . nih.gov This is followed by hydroxylation at C-22 by Disembodied (CYP302A1) to yield 2-deoxy-3-dehydroecdysone. Finally, hydroxylation at C-2 by Shadow (CYP315A1) produces 3-dehydroecdysone (B1239484), which is then converted to ecdysone. nih.gov

The "3-Hydroxy" Route: Alternatively, 5β-diketol can first be converted to 5β-ketodiol. This compound is then hydroxylated in a similar sequence, producing 2,22-dideoxyecdysone, then 2-deoxyecdysone (B1253580), and finally ecdysone. nih.gov

The accumulation of specific intermediates, such as this compound, depends on the relative activities of the subsequent enzymes in the pathway. eje.cz In crustaceans, the Y-organs can secrete four major products depending on the species: ecdysone, 3-dehydroecdysone, 25-deoxyecdysone, and 3-dehydro-25-deoxyecdysone. nih.gov This diversity highlights the variability in the terminal hydroxylation steps across different lineages.

The regulation of ecdysteroid synthesis is critical for the proper timing of molting. This control is often exerted at specific rate-limiting steps in the biosynthetic pathway. The "Black Box" refers to the early, less-understood steps that convert 7-dehydrocholesterol (B119134) into the first identifiable intermediate, 5β-diketol. nih.govbiorxiv.org The enzymes in this portion of the pathway are considered major regulatory points.

The terminal hydroxylation steps are also key control points. The expression of the Halloween genes is tightly regulated, and their activity determines the rate of ecdysone production. nih.gov For instance, the final conversion of ecdysone to the more active 20-hydroxyecdysone is catalyzed by the 20-monooxygenase (Shade), which occurs in peripheral tissues and is considered a crucial activation step. nih.govresearchgate.net

Phylogenetic differences in regulation are evident. In insects, the prothoracicotropic hormone (PTTH) stimulates the synthesis, whereas in crustaceans, it is primarily controlled by the inhibitory action of molt-inhibiting hormone (MIH). researchgate.net These differing top-level controls ultimately influence the activity of the rate-limiting enzymes within the biosynthetic cascade across the arthropod lineages.

Presence and Context as a Phytoecdysteroid in Plants

Phytoecdysteroids are ecdysteroid analogues produced by plants, where they are believed to function as secondary metabolites for defense against insect herbivores. caldic.comwikipedia.org When ingested, these compounds can disrupt the molting cycle of non-adapted insects, leading to developmental abnormalities or death. caldic.com Plants can produce a vast array of these compounds, with over 500 different structures identified from more than 100 plant families, including ferns, gymnosperms, and angiosperms. mdpi.comnih.gov While this compound itself is primarily known as an intermediate in arthropod pathways, closely related dideoxy- ecdysteroids and their glycosides have been isolated from plants, indicating that analogous biosynthetic routes exist. nih.govnih.gov

Unlike arthropods, which cannot synthesize sterols de novo and must acquire them from their diet, plants have a complete biosynthetic pathway for producing sterols and subsequently modifying them into phytoecdysteroids. caldic.commdpi.com The biosynthesis of the core isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs via two main pathways:

Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway uses acetyl-CoA as the precursor to produce sesquiterpenes (C15) and triterpenes (C30), including sterols. rsc.orgwikipedia.org This is considered the primary route for the synthesis of the sterol precursors of phytoecdysteroids. wikipedia.orgmdpi.com

Non-Mevalonate (MEP) Pathway: Occurring in the plastids, the methylerythritol phosphate (B84403) (MEP) pathway produces precursors for smaller terpenes like monoterpenes (C10) and diterpenes (C20). rsc.orgias.ac.in While the MVA pathway is central to sterol synthesis, crosstalk between the two pathways can occur. wikipedia.org

From a sterol precursor such as lathosterol or cholesterol, the plant enzymes perform a series of modifications, including the conversion of the A/B ring juncture from trans to cis and the introduction of a 7-en-6-one chromophore, followed by a series of hydroxylations to create the final phytoecdysteroid products. caldic.comtaylorfrancis.com

The structural diversity of phytoecdysteroids is immense, suggesting that the plant biosynthetic enzymes have broad substrate specificity, creating a complex network of pathways. mdpi.com This results in a wide array of analogues that differ in their hydroxylation patterns, side-chain modifications, and conjugation with sugars or other moieties.

While this compound is an unhydroxylated precursor, numerous partially hydroxylated analogues have been found in plants. For example, various dideoxy-ecdysone derivatives have been identified in the family Amaranthaceae. nih.gov

Compound NamePlant Source (Family)Reference
2,22-dideoxy-20-hydroxyecdysone 25-O-β-d-glucopyranosideFroelichia floridana (Amaranthaceae) nih.gov
2,22-dideoxyecdysone 25-O-β-d-glucopyranosyl-(1→2)-β-d-glucopyranosideFroelichia floridana (Amaranthaceae) nih.gov
2-deoxy-20-hydroxyecdysoneMultiple species caldic.com
Ponasterone A (25-deoxy-20-hydroxyecdysone)Podocarpus nakaii (Podocarpaceae) nih.gov

This phytochemical diversity enhances the defensive capabilities of plants, providing a multi-pronged chemical barrier against a wide range of insect predators.

Advanced Research Perspectives and Unexplored Avenues

Comprehensive Characterization of Putative Unidentified Enzymes and Regulatory Factors

While the enzymes responsible for the final hydroxylation steps that convert 5β-ketodiol into ecdysone (B1671078) and 20-hydroxyecdysone (B1671079) (the so-called "Halloween genes" like Phantom, Disembodied, and Shadow) are well-characterized, the enzymes operating within the "Black Box" are less understood. tandfonline.comtandfonline.com Several enzymes are hypothesized to function in this enigmatic part of the pathway, primarily identified through genetic studies in model organisms like Drosophila melanogaster. oup.com

These putative "Black Box" enzymes include cytochrome P450s such as Spook (Spo), Spookier (Spok), and CYP6T3, as well as a short-chain dehydrogenase/reductase known as Shroud (Sro). oup.com Genetic knockdown of these enzymes leads to developmental arrest that can be rescued by providing 5β-ketodiol, but not 7dC, confirming their role in the steps between these two compounds. oup.com However, their specific biochemical functions and the reactions they catalyze have not yet been fully elucidated. nih.gov It is also likely that other, currently unidentified, enzymes are involved. tandfonline.com

The regulation of ecdysteroidogenesis is also highly complex, involving a multitude of regulatory factors that ensure ecdysteroid titers are precisely controlled throughout development. nih.govnih.gov The primary tropic factor is the prothoracicotropic hormone (PTTH), which stimulates ecdysteroid production in the prothoracic glands. nih.govresearchgate.net However, numerous other factors, including tropic and static neuropeptides, neural inputs, and other signaling molecules, contribute to the fine-tuning of this process. nih.govnih.gov

Table 1: Putative "Black Box" Enzymes and Their Hypothesized Functions

Enzyme Name Enzyme Family Organism of Study Hypothesized Role
Spook (Spo) Cytochrome P450 (CYP307A1) Drosophila melanogaster Ecdysteroid biosynthesis during embryonic development
Spookier (Spok) Cytochrome P450 (CYP307A2) Drosophila melanogaster Ecdysteroid biosynthesis during post-embryonic development
Shroud (Sro) Short-chain dehydrogenase/reductase (SDR) Drosophila melanogaster Catalyzes a reduction reaction within the Black Box
CYP6T3 Cytochrome P450 Drosophila melanogaster Functions within the Black Box; specific reaction unknown
Noppera-bo (Nobo) Glutathione S-transferase (GST) Drosophila melanogaster Essential for ecdysteroid biosynthesis, likely within the Black Box

Table 2: Key Regulatory Factors of Ecdysteroidogenesis

Regulatory Factor Type Primary Function
Prothoracicotropic hormone (PTTH) Neuropeptide Major tropic regulator; stimulates ecdysteroid synthesis
Insulin-like peptides (Dilps) Peptide hormone Enhances ecdysteroid biosynthesis
20-hydroxyecdysone (20E) Steroid hormone Provides positive and negative feedback on its own synthesis
Transcription Factors (e.g., FoxO, EcR) Protein Regulate the expression of biosynthetic enzyme genes
Prothoracicostatic peptide (PTSP) Neuropeptide Inhibits ecdysteroid synthesis
Bommo-myosuppressin (BMS) Neuropeptide Inhibits ecdysteroid synthesis

Evolutionary Trajectories of Ecdysteroidogenesis and Related Enzyme Families

The ecdysteroid biosynthesis pathway is a fundamental process for all arthropods, and its core components are generally conserved. nih.gov However, comparative genomics reveals a fascinating evolutionary history of both conservation and divergence among the enzymes involved. While many of the "Halloween genes" are well-conserved across insects, some key enzymes appear to be absent in certain taxonomic groups or have evolved unique functions. nih.gov

For example, orthologs of the Noppera-bo (nobo) gene are found in dipteran and lepidopteran species but not in other insect orders. nih.gov Similarly, spook (spo) and Cyp6t3 have so far only been identified within Drosophilidae, suggesting that some biosynthetic enzymes may have evolved relatively recently and are maintained in specific lineages. nih.gov This implies that different insect groups may use alternative enzymes or slightly different pathways to accomplish the same biosynthetic transformations.

The evolution of these enzyme families is also linked to dietary adaptations. For instance, the enzyme Neverland, which catalyzes the initial conversion of cholesterol to 7dC, is absent in all beetles, potentially reflecting an ancestral diet of fungi that provided alternative sterol precursors. biorxiv.org In contrast, some enzymes have undergone gene duplication, allowing for the evolution of new functions or more complex regulation. The study of these evolutionary trajectories provides insight into how arthropods have adapted their developmental processes to diverse ecological niches and dietary sources.

Investigation of 2,22-Dideoxy-3-dehydroecdysone Biosynthesis as a Target for Pest Management Strategies (e.g., RNA interference targeting of biosynthetic enzymes)

The critical role of ecdysteroids in controlling insect development makes their biosynthetic pathway an attractive target for developing novel pest management strategies. scialert.netresearchgate.net Disrupting the production of ecdysteroids can lead to severe developmental defects, molting failure, and ultimately, death. researchgate.net Because many of the ecdysteroidogenic enzymes are structurally distinct from vertebrate steroidogenic enzymes, compounds that target these enzymes could potentially act as specific and safe insecticides. tandfonline.com

Phytoecdysteroids, plant-derived analogues of insect molting hormones, can disrupt insect development by mimicking the natural hormone. scialert.net A more targeted approach involves the use of RNA interference (RNAi), a powerful molecular tool that can selectively silence the expression of specific genes. youtube.com By designing double-stranded RNA (dsRNA) molecules that are complementary to the mRNA of a key biosynthetic enzyme, it is possible to trigger the degradation of that mRNA, thereby preventing the enzyme from being produced. youtube.comnih.gov

Table of Mentioned Chemical Compounds

Compound Name
This compound
20-hydroxyecdysone (20E)
5β-ketodiol
7-dehydrocholesterol (B119134) (7dC)
Cholesterol
Δ⁴-diketol
Ecdysone
Ponasterone A
3-oxo-7dC

Q & A

Q. How does this compound interact with other ecdysteroid-regulated pathways?

  • Methodological Answer : Perform RNA-seq or qPCR on treated insect tissues to assess gene expression (e.g., HR3, E75). Use CRISPR-Cas9 knockout models to validate pathway-specific effects .

Key Notes

  • Contradictions : Limited direct evidence on this compound; structural inferences drawn from related ecdysteroids () and dideoxy sugar synthesis ().
  • Methodological Rigor : Prioritize peer-reviewed synthesis protocols and validated analytical methods to ensure reproducibility.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., hydroxylamine hydrochloride in assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,22-Dideoxy-3-dehydroecdysone
Reactant of Route 2
2,22-Dideoxy-3-dehydroecdysone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.